3-Cyclopropoxy-4-fluorobenzenesulfonamide
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Overview
Description
3-Cyclopropoxy-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C9H10FNO3S and a molecular weight of 231.24 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-fluorobenzenesulfonamide typically involves the reaction of 3-cyclopropoxy-4-fluorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: A simpler analog with similar sulfonamide functionality but lacking the cyclopropoxy group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another sulfonamide derivative with different substituents on the aromatic ring.
Uniqueness
3-Cyclopropoxy-4-fluorobenzenesulfonamide is unique due to the presence of both the cyclopropoxy and fluorine substituents, which can impart distinct chemical and biological properties. The cyclopropoxy group can enhance the compound’s stability and lipophilicity, while the fluorine atom can increase its metabolic stability and binding affinity to biological targets .
Properties
Molecular Formula |
C9H10FNO3S |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-4-3-7(15(11,12)13)5-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13) |
InChI Key |
HUDAFTNUIPWETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)F |
Origin of Product |
United States |
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